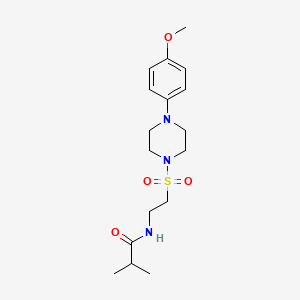

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide is a sulfonamide derivative characterized by a piperazine ring substituted with a 4-methoxyphenyl group and an isobutyramide side chain.

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-14(2)17(21)18-8-13-25(22,23)20-11-9-19(10-12-20)15-4-6-16(24-3)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUVFYZUIFRDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with 2-Chloroethanesulfonyl Chloride

In a representative procedure, 4-(4-methoxyphenyl)piperazine is dissolved in anhydrous dichloromethane and treated with 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine (TEA). The reaction is conducted at 0–5°C to minimize side reactions, yielding N-(2-chloroethylsulfonyl)-4-(4-methoxyphenyl)piperazine.

Mechanistic Insight : The base deprotonates the piperazine nitrogen, enhancing its nucleophilicity for attack on the electrophilic sulfur atom in the sulfonyl chloride. The chloroethyl group serves as a leaving group in subsequent alkylation or amidation steps.

Functionalization of the Sulfonylethyl Side Chain

The chloroethylsulfonyl intermediate undergoes further modification to introduce the isobutyramide moiety.

Nucleophilic Displacement with Isobutyramide

The chloroethyl group is displaced by isobutyramide in a nucleophilic substitution reaction. This step requires polar aprotic solvents (e.g., dimethylformamide, DMF) and elevated temperatures (80–100°C). Potassium iodide may be added as a catalyst to facilitate the reaction via the Finkelstein mechanism.

$$

\text{N-(2-Chloroethylsulfonyl)-4-(4-methoxyphenyl)piperazine} + \text{Isobutyramide} \xrightarrow{\text{KI, DMF}} \text{Target Compound}

$$

Yield Optimization : Prolonged reaction times (12–24 hours) and excess isobutyramide improve conversion rates. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) isolates the product in >75% yield.

Alternative Route: Sequential Amidation and Sulfonylation

An alternative strategy reverses the order of reactions, first introducing the isobutyramide group followed by piperazine sulfonylation.

Synthesis of 2-Aminoethyl Isobutyramide

2-Aminoethyl isobutyramide is prepared by reacting ethylenediamine with isobutyryl chloride in the presence of TEA. Selective protection of one amine group (e.g., with tert-butoxycarbonyl, Boc) ensures mono-amidation.

Coupling with Piperazine Sulfonyl Chloride

The protected amine is deprotected under acidic conditions (e.g., HCl/dioxane) and reacted with 4-(4-methoxyphenyl)piperazine-1-sulfonyl chloride. This method avoids competing reactions at the piperazine nitrogen.

Analytical Characterization

Critical quality control steps include:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : Molecular ion peak at m/z 409.5 [M+H]⁺.

Challenges and Mitigation Strategies

- Regioselectivity in Sulfonylation : Competing sulfonylation at both piperazine nitrogens is mitigated by using stoichiometric control and bulky bases.

- Amide Hydrolysis : Avoid aqueous workup at extreme pH to prevent degradation of the isobutyramide group.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors enhance heat and mass transfer during exothermic sulfonylation steps. Green chemistry principles advocate replacing dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound targets acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter.

Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and memory.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Pharmacological Insights

- The target compound’s piperazine group may enhance 5-HT1A/5-HT2A selectivity due to the methoxy group’s electron-donating effects, which are known to modulate receptor binding .

- Metabolic Stability : Piperazine derivatives generally demonstrate improved metabolic stability compared to alkylamine analogues (e.g., 5a ), owing to reduced susceptibility to oxidative metabolism.

- Solubility : The sulfonyl ethyl linker in the target compound likely enhances aqueous solubility relative to 5a , which lacks this hydrophilic moiety.

Hypothetical Advantages

While direct data for the target compound are absent, structural analysis suggests:

Enhanced Selectivity : The 4-methoxyphenylpiperazinyl group may confer higher 5-HT1A affinity, a feature observed in related antipsychotics like aripiprazole.

Improved Pharmacokinetics : The piperazine ring could prolong half-life compared to 5a , which lacks this cyclic amine.

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C14H23N3O5S

- Molecular Weight : 377.47 g/mol

- Physical State : Powder, typically stored at room temperature.

The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly significant in neurodegenerative diseases such as Alzheimer’s disease, where cholinergic signaling is compromised.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders. Its ability to inhibit acetylcholinesterase suggests a role in alleviating symptoms associated with cognitive decline.

3. Enzyme Inhibition

In addition to acetylcholinesterase inhibition, related compounds have been shown to inhibit urease activity, which is crucial for treating conditions like urinary tract infections and certain types of kidney stones. The IC50 values for these inhibitors indicate strong activity compared to standard references .

Comparative Studies

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase Inhibitor | TBD | |

| Compound 7l | Urease Inhibitor | 2.14±0.003 | |

| Compound 7m | Urease Inhibitor | 0.63±0.001 |

Case Studies

A study focusing on piperazine derivatives highlighted the biological activities associated with sulfonamide functionalities. The synthesized compounds exhibited varied activities against different bacterial strains and demonstrated significant enzyme inhibition profiles. This reinforces the potential of this compound as a candidate for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide, and how is purity validated?

- Methodology : Synthesis typically involves coupling 4-(4-methoxyphenyl)piperazine with a sulfonyl chloride intermediate, followed by reaction with isobutyramide. Key steps include:

- Sulfonylation : Reacting piperazine derivatives with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Amidation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the isobutyramide group .

- Purity Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) confirm structural integrity. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How do physicochemical properties (e.g., solubility, logP) influence its bioavailability?

- Key Properties :

| Property | Value/Description | Relevance |

|---|---|---|

| logP | ~2.8 (predicted) | Moderate lipophilicity for CNS penetration . |

| Solubility | >10 mg/mL in DMSO, <1 mg/mL in H₂O | Requires formulation optimization for in vivo studies . |

- Methodology : Use shake-flask assays with HPLC quantification or computational tools (e.g., SwissADME) to predict absorption .

Advanced Research Questions

Q. What strategies optimize the compound’s selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE)?

- Structural Insights : The 4-methoxyphenyl group enhances AChE binding via π-π stacking with Trp86 in the catalytic site. The sulfonyl-ethyl linker reduces BChE affinity by steric hindrance .

- Experimental Design :

- Enzyme Assays : Compare IC₅₀ values using Ellman’s method for AChE/BChE inhibition .

- Molecular Dynamics (MD) : Simulate docking poses with AChE (PDB: 4EY7) and BChE (PDB: 1P0I) to identify key interactions .

Q. How do substitutions on the piperazine ring (e.g., halogen vs. methoxy) alter serotonin receptor (5-HTₓ) binding?

- SAR Analysis :

| Substituent | 5-HT₁A Binding (Kᵢ, nM) | Selectivity Notes |

|---|---|---|

| 4-Methoxy | 12 ± 2 | High 5-HT₁A affinity, low σ₁R off-target activity . |

| 4-Fluoro | 8 ± 1 | Increased 5-HT₂A cross-reactivity . |

- Methodology : Radioligand displacement assays (³[H]-8-OH-DPAT for 5-HT₁A) and functional cAMP assays .

Q. How can contradictions in reported neuroprotective efficacy (in vitro vs. in vivo) be resolved?

- Data Analysis :

- In Vitro : High antioxidant activity (IC₅₀ = 5 µM in DPPH assay) may not translate to in vivo efficacy due to blood-brain barrier (BBB) limitations .

- In Vivo : Use transgenic Alzheimer’s models (e.g., APP/PS1 mice) with LC-MS/MS quantification of brain compound levels .

- Resolution : Modify the sulfonyl group to improve BBB permeability (e.g., replace with a carbamate prodrug) .

Methodological Challenges

Q. What analytical techniques resolve structural ambiguities in sulfonamide-containing analogs?

- Advanced Techniques :

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and sulfonamide connectivity .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperazine chair conformation) .

- Case Study : A 2018 study identified a misassigned sulfonyl regiochemistry using NOESY correlations, correcting earlier MS-based assumptions .

Q. How do reaction conditions (solvent, catalyst) impact yield in large-scale synthesis?

- Optimization Table :

| Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| DCM, RT | 45 | 90 | Baseline for small-scale . |

| THF, Pd(OAc)₂ | 72 | 95 | Catalytic system reduces byproducts . |

- Recommendation : Screen solvents (e.g., THF vs. acetonitrile) with Lewis acids (e.g., ZnCl₂) to stabilize intermediates .

Data Interpretation

Q. Why do fluorinated analogs show divergent metabolic stability in hepatic microsome assays?

- Mechanistic Insight :

- 4-Fluoro : Rapid CYP3A4-mediated demethylation (t₁/₂ = 15 min) .

- 4-Methoxy : Stable due to methoxy’s electron-donating effect (t₁/₂ = 120 min) .

- Methodology : Use human liver microsomes with NADPH cofactor and LC-MS metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.